Home > Products > Building Blocks P18590 > N-(azetidin-3-yl)cyclobutanecarboxamide
N-(azetidin-3-yl)cyclobutanecarboxamide - 1220031-21-9

N-(azetidin-3-yl)cyclobutanecarboxamide

Catalog Number: EVT-1684844
CAS Number: 1220031-21-9
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-Azetidinyl)cyclobutanecarboxamide derivatives are a class of organic compounds characterized by the presence of an azetidine ring linked to a cyclobutanecarboxamide moiety. These compounds are synthetic and have emerged as valuable building blocks in medicinal chemistry, particularly in the development of novel pharmaceuticals targeting various biological targets. [, , , , , , , , , , , , , , , , , ]

Synthesis Analysis

Substituent Variations:

  • Azetidine Ring Substituents: The azetidine ring can be substituted at various positions with diverse groups, including aryl, alkyl, amino, and hydroxyl groups. These substituents significantly influence the pharmacological profile and physicochemical properties of the derivatives. [, , , , , , , , , , , , , , , ]

  • Cyclobutane Ring Substituents: The cyclobutane ring can also accommodate substituents, often influencing the conformational preferences and overall shape of the molecule. [, ]

  • Amide Substituents: The amide nitrogen can be substituted with alkyl, aryl, or other groups, further expanding the structural diversity and potential applications of these compounds. [, ]

Stereochemistry:

The presence of chiral centers in both the azetidine and cyclobutane rings gives rise to stereoisomers. The relative and absolute configuration of these stereocenters can profoundly impact biological activity and physicochemical properties. [, , , , , , ]

X-ray Crystallography:

X-ray crystallographic data has been used to unambiguously determine the stereochemistry and conformational preferences of selected N-(3-Azetidinyl)cyclobutanecarboxamide derivatives. []

Molecular Structure Analysis
  • Alkylation: The nitrogen atom of the azetidine ring can be alkylated with various alkyl halides or other alkylating agents. This reaction is often used to introduce lipophilic groups to enhance membrane permeability. [, , , , ]

  • Acylation: The nitrogen atom of the azetidine ring or the amide group can be acylated with various acyl chlorides or anhydrides. Acylation can introduce functionalities like esters, amides, and ketones, which can further react to form more complex structures. [, , , , , , , ]

  • Reduction: Nitro groups or other reducible functionalities present in the substituents can be reduced using reagents like hydrogen gas and a catalyst or metal hydrides. []

  • Oxidation: Alcohols or other oxidizable groups on the substituents can be oxidized to aldehydes, ketones, or carboxylic acids using oxidizing agents like Dess-Martin periodinane or Jones reagent. [, ]

  • Ring Opening Reactions: The strained azetidine ring can undergo ring-opening reactions under specific conditions, providing access to linear precursors for further synthetic manipulations. [, ]

Mechanism of Action

Examples:

  • Acetylcholinesterase (AChE) Inhibition: Some derivatives demonstrate AChE inhibitory activity, potentially by binding to the enzyme's active site, similar to the known AChE inhibitor donepezil. Molecular docking studies have been employed to investigate these interactions. []

  • Histamine H3 Receptor Antagonism: Certain derivatives act as histamine H3 antagonists, likely by binding to the receptor and blocking the binding of histamine, thereby modulating downstream signaling pathways. []

  • CCR2 Antagonism: Specific derivatives function as CCR2 antagonists, likely by interfering with the binding of chemokines to the receptor, thereby affecting chemotaxis and inflammatory responses. [, ]

Physical and Chemical Properties Analysis

Key Properties:

  • Solubility: The solubility of these compounds in aqueous and organic solvents can vary widely depending on the substituents' lipophilicity and polarity. [, ]

  • Log D: The distribution coefficient (Log D) is a measure of a compound's lipophilicity, which influences its membrane permeability and pharmacokinetic properties. Substituents can significantly alter the Log D of these derivatives. []

  • Metabolic Stability: The metabolic stability of these compounds in liver microsomes is another crucial factor influencing their in vivo efficacy. Structural modifications can be introduced to enhance metabolic stability by reducing susceptibility to enzymatic degradation. []

Applications
  • Neuroprotective Agents: Some derivatives show promising neuroprotective effects in models of Parkinson's and Alzheimer's diseases. They exhibit protective activity against salsolinol- and glutamate-induced neurodegeneration, potentially through mechanisms involving a reduction in oxidative stress and caspase-3/7 activity. []

  • Histamine H3 Receptor Antagonists: Derivatives acting as histamine H3 antagonists are being investigated for their potential in treating neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and obesity. []

  • CCR2 Antagonists: CCR2 antagonists are under investigation for their potential in treating inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis. [, ]

  • Antibacterial Agents: Several studies explore the potential of N-(3-Azetidinyl)cyclobutanecarboxamide derivatives as antibacterial agents, particularly those possessing a β-lactam ring within their structure. [, , , , , ]

Future Directions
  • Further Development of Structure-Activity Relationships: Continued exploration of structure-activity relationships is crucial to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets. [, , , , , , , ]

trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746)

Relevance: PF-03654746 shares a core cyclobutanecarboxamide structure with N-(3-Azetidinyl)cyclobutanecarboxamide. Both compounds feature an amide linkage to a cyclobutane ring that is further substituted at the 3-position. The key structural difference lies in the substituents on the cyclobutane ring and the nitrogen of the amide. Click here to view more details about this compound: [3]

trans-3-Fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764)

Relevance: This compound exhibits a high degree of structural similarity to N-(3-Azetidinyl)cyclobutanecarboxamide and PF-03654746. It shares the same core cyclobutanecarboxamide structure, with variations in substituents on the cyclobutane and the amide nitrogen. Notably, the pyrrolidinylmethyl group on the phenyl ring in both PF-03654764 and PF-03654746 highlights a potential area of exploration for modifying the biological activity of N-(3-Azetidinyl)cyclobutanecarboxamide. Click here to view more details about this compound: [3]

N-(Quinolin-8-yl)cyclobutanecarboxamide (15a)

Relevance: This compound provides an example of a cyclobutanecarboxamide derivative with a cyclic amine substituent on the amide nitrogen. In contrast to the azetidine ring in N-(3-Azetidinyl)cyclobutanecarboxamide, compound 15a features a larger quinoline ring system. This structural difference highlights the potential for modifying the properties of N-(3-Azetidinyl)cyclobutanecarboxamide by exploring various cyclic amine substituents. Click here to view more details about this compound: [2]

Properties

CAS Number

1220031-21-9

Product Name

N-(azetidin-3-yl)cyclobutanecarboxamide

IUPAC Name

N-(azetidin-3-yl)cyclobutanecarboxamide

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c11-8(6-2-1-3-6)10-7-4-9-5-7/h6-7,9H,1-5H2,(H,10,11)

InChI Key

OEPQLGXNHWNVRG-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)NC2CNC2

Canonical SMILES

C1CC(C1)C(=O)NC2CNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.